
Sodium disulphite
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Overview
Description
Chemical Composition and Properties Sodium disulphite (Na₂S₂O₅), also known as sodium metabisulfite or sodium pyrosulfite, is an inorganic compound with a molecular weight of 190.11 g/mol and CAS number 7681-57-4 . It appears as a white to yellowish crystalline powder with a pungent odor and is highly soluble in water, dissociating into sodium ions (Na⁺) and disulphite ions (S₂O₅²⁻) .
Applications
this compound is widely used as:
Scientific Research Applications
Food Preservation
Antimicrobial and Antioxidant Properties
Sodium disulphite is widely used as a food additive due to its antimicrobial and antioxidant properties. It effectively inhibits the growth of fungi and bacteria in various food products, thus extending their shelf life. The compound acts by releasing sulfur dioxide, which is responsible for its preservative effects.
Case Study: Detection in Food Samples
Recent studies have developed electrochemical sensors to detect sodium metabisulfite in food samples. For instance, sensors based on reduced graphene oxide demonstrated detection limits as low as 3.0×10−12mol L−1 for sodium metabisulfite, showcasing the compound's significance in food safety monitoring .
Application | Mechanism of Action | Detection Method |
---|---|---|
Food Preservation | Inhibits microbial growth | Electrochemical sensors |
Quality Control | Monitors sulfite levels in food | Square wave voltammetry |
Pharmaceutical Applications
Therapeutic Uses
This compound has therapeutic applications, particularly in the treatment of certain medical conditions. It is utilized as a reducing agent in pharmaceutical formulations and is known for its role in detoxifying certain drugs by converting them into less harmful substances.
Case Study: Allergic Reactions
A retrospective analysis conducted by the North American Contact Dermatitis Group revealed that this compound is an increasingly recognized cause of allergic contact dermatitis , affecting 2.7% of patients tested. Common sources included personal care products and medications . This highlights the need for careful monitoring of this compound in consumer products.
Application | Observed Effects | Source of Exposure |
---|---|---|
Pharmaceutical | Reducing agent in drug formulations | Personal care products |
Allergic Reactions | Contact dermatitis | Hair dyes, medications |
Industrial Applications
Use in Textile and Paper Industries
This compound serves as a reducing agent in the textile and paper industries, where it is employed for bleaching processes and dyeing fabrics. Its ability to reduce color intensity makes it valuable for achieving desired shades in textiles.
Case Study: Safety Concerns
Despite its benefits, exposure to sodium metabisulfite has been linked to respiratory hazards. A case reported severe inhalation injuries among workers handling the compound without adequate safety measures . This underscores the importance of occupational safety protocols when using this compound in industrial settings.
Application | Role | Safety Considerations |
---|---|---|
Textile Industry | Reducing agent for bleaching | Risk of inhalation injuries |
Paper Industry | Dyeing processes | Need for protective equipment |
Environmental Impact
This compound's environmental impact is primarily associated with its decomposition products, particularly sulfur dioxide. While it has beneficial uses, its potential to release toxic gases during reactions necessitates careful handling and disposal practices.
Research Findings on Environmental Safety
Studies indicate that this compound can react with acids to release sulfur dioxide gas, which poses respiratory risks . Therefore, understanding the environmental implications of its use is crucial for developing safer alternatives and practices.
Chemical Reactions Analysis
Hydrolysis in Aqueous Solutions
In water, sodium disulphite undergoes hydrolysis to form sodium bisulfite (HSO₃⁻):
Na2S2O5+H2O→2Na++2HSO3−
This reaction occurs spontaneously at room temperature, with the disulfite anion (S₂O₅²⁻) breaking down into bisulfite ions. The process is pH-dependent, generating sulfur dioxide (SO₂) in acidic conditions .
Property | Value/Outcome | Conditions | References |
---|---|---|---|
Solubility in water | 470–667 g/L (20–25°C) | Neutral pH | |
pH of solution | 3.5–5.0 (50 g/L) | 20°C |
Reaction with Strong Acids
This compound reacts with strong acids (e.g., hydrochloric acid) to liberate sulfur dioxide gas:
2HCl+Na2S2O5→2SO2+2NaCl+H2O
This exothermic reaction is marked by the release of pungent SO₂, which poses respiratory hazards .
Acid Type | Observed Reaction | Products | References |
---|---|---|---|
Hydrochloric acid | Rapid SO₂ evolution | NaCl, H₂O, SO₂ | |
Sulfuric acid | Similar SO₂ release | Na₂SO₄, H₂O, SO₂ |
Thermal Decomposition
Heating this compound above 150°C initiates decomposition into sodium sulfite (Na₂SO₃) and sulfur dioxide:
Na2S2O5ΔNa2SO3+SO2
At temperatures exceeding 400°C, the compound forms a glassy phase upon cooling, as observed in high-temperature studies .
Parameter | Value | Conditions | References |
---|---|---|---|
Decomposition onset | 150°C | Gradual breakdown | |
Primary products | Na₂SO₃, SO₂ | >150°C |
Redox Reactions
As a reducing agent, this compound participates in redox reactions with oxidizers like nitrates or peroxides. While specific equations are context-dependent, general behavior includes:
-
Oxidation of HSO₃⁻ :
HSO3−+O→SO42−+H+
Violent reactions occur with strong oxidizers, releasing toxic gases (e.g., SO₃) .
Oxidizer | Observed Effect | Hazard | References |
---|---|---|---|
Nitrates | Explosive reaction | Toxic fumes | |
Hydrogen peroxide | Exothermic oxidation | Sulfate formation |
Stability and Incompatibilities
This compound is incompatible with:
-
Strong bases : Forms sulfites and sulfates.
-
Metals (e.g., aluminum) : Corrosion and hydrogen gas release .
Incompatible Substance | Risk | Outcome | References |
---|---|---|---|
Acids | SO₂ release | Respiratory irritation | |
Oxidizers | Fire/explosion risk | Toxic gases |
Q & A
Basic Research Questions
Q. What are the common laboratory applications of sodium disulphite in chemical research, and how are they methodologically implemented?
this compound (Na₂S₂O₅) is primarily used as a reducing agent in organic synthesis and polymer chemistry. For example, in keratin extraction from human hair, it breaks disulfide bonds via reduction. Methodologically, this requires preparing 0.1M solutions, maintaining reaction temperatures at 50–60°C for 2–4 hours, and validating bond cleavage using FTIR spectroscopy. In anaerobic studies, it acts as an oxygen scavenger, necessitating sealed vessels and dissolved oxygen probes to monitor conditions .
Q. What standardized methods exist for synthesizing high-purity this compound in laboratory settings?
Synthesis typically involves saturating sodium hydroxide solutions with sulfur dioxide gas, followed by crystallization. Critical parameters include maintaining pH 4.5–5.0 during gas infusion and using inert atmospheres to prevent oxidation. Purity is verified via titration (iodometric) and X-ray diffraction (XRD) to confirm crystalline structure. Contaminants like sulfates are minimized by repeated recrystallization in deoxygenated water .
Q. Which analytical techniques are most reliable for quantifying this compound concentrations in complex matrices?
Iodometric titration is the gold standard, relying on the stoichiometric reaction between Na₂S₂O₅ and iodine. For trace analysis, HPLC with UV detection (260 nm) or ion chromatography with conductivity detection offers higher sensitivity. Researchers must calibrate instruments using freshly prepared standards to avoid errors from atmospheric oxidation .
Q. How does this compound function as a reducing agent in redox reactions, and what experimental controls are essential?
It donates sulfite ions (SO₃²⁻), reducing agents like quinones or metal oxides. Reactions require inert atmospheres (e.g., nitrogen gloveboxes) to prevent re-oxidation. Controls include blank reactions without Na₂S₂O₅ and parallel experiments with alternative reductants (e.g., ascorbic acid) to confirm specificity. Redox potentials should be monitored using platinum electrodes .
Q. What protocols ensure safe storage and handling of this compound to maintain its stability in research environments?
Store in airtight, opaque containers under nitrogen at 4°C. Regularly test moisture content (Karl Fischer titration) and discard batches showing >5% weight gain (indicating oxidation). Handle in fume hoods to avoid inhalation of SO₂ gas, which forms upon decomposition .
Advanced Research Questions
Q. How can researchers design experiments to investigate the pH-dependent stability of this compound in aqueous solutions?
Prepare buffered solutions (pH 3–9) with 0.1M Na₂S₂O₅ and incubate at 25°C/37°C. Sample aliquots at 0, 24, 48, and 72 hours, quantifying residual Na₂S₂O₅ via HPLC. Include EDTA (1mM) to chelate metal ions that catalyze degradation. Kinetic modeling (e.g., Arrhenius plots) identifies activation energies for decomposition .
Q. What mechanistic insights explain this compound’s interaction with biological macromolecules like proteins or DNA?
In protein studies, Na₂S₂O₅ reduces disulfide bonds, altering tertiary structures. Use circular dichroism (CD) spectroscopy to track conformational changes. For DNA, its sulfonation of cytosine residues can be detected via bisulfite sequencing. Control experiments should compare effects with other sulfites and include antioxidant buffers (e.g., TCEP) to isolate mechanisms .
Q. What methodological approaches are recommended to resolve contradictory findings in studies examining this compound’s reactivity with carbonyl compounds?
Discrepancies often arise from solvent polarity or trace metal contaminants. Replicate reactions in anhydrous ethanol vs. aqueous buffers, and add EDTA to suppress catalysis. Use NMR (e.g., ¹³C) to identify intermediates like sulfonated adducts. Computational modeling (DFT) can predict reaction pathways, while meta-analyses should standardize reporting of solvent purity and temperature .
Q. How can researchers assess the environmental impact of this compound in aqueous ecosystems through controlled experiments?
Conduct microcosm studies with freshwater samples spiked with Na₂S₂O₅ (0.1–10 mg/L). Measure dissolved oxygen (DO) depletion rates, microbial diversity (16S rRNA sequencing), and SO₄²⁻ accumulation via ion chromatography. Compare with untreated controls and reference ecotoxicological thresholds from regulatory databases .
Q. What computational strategies are effective for modeling this compound’s behavior in complex reaction systems?
Molecular dynamics (MD) simulations with force fields like OPLS-AA can predict solvation dynamics in water-ethanol mixtures. Quantum mechanics (QM) calculations (e.g., Gaussian) model redox potentials and transition states. Validate predictions with experimental kinetic data and sensitivity analyses to identify dominant variables (e.g., pH, ionic strength) .
Comparison with Similar Compounds
Chemical and Physical Properties
Table 1: Chemical Composition and Physical Characteristics
Compound | Chemical Formula | CAS Number | Molecular Weight (g/mol) | Physical Form | Solubility in Water |
---|---|---|---|---|---|
Sodium Disulphite | Na₂S₂O₅ | 7681-57-4 | 190.11 | White/yellow crystals | Highly soluble |
Sodium Sulfite | Na₂SO₃ | 7757-83-7 | 126.04 | White crystals | 27 g/100 mL (20°C) |
Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | White hygroscopic crystals | 28 g/100 mL (20°C) |
Key Differences
- Sulfur Oxidation State :
- Reactivity :
Research Findings
- Water Treatment : this compound is standardized in EN 12121 for removing excess chlorine in drinking water .
- Biological Applications: Used in tissue homogenization to preserve labile compounds like noradrenaline in cancer research .
- Material Science : Facilitates keratin extraction from human hair for biomedical applications .
Preparation Methods
Primary Preparation Methods
Reaction of Sodium Hydroxide with Sulfur Dioxide
The most widely documented method involves a two-step reaction between sodium hydroxide (NaOH) and sulfur dioxide (SO₂) in aqueous media .
Step 1:
SO2+2NaOH→Na2SO3+H2O
Sodium sulfite (Na₂SO₃) precipitates as a yellow solid when SO₂ is introduced into a NaOH solution.
Step 2:
SO2+Na2SO3→Na2S2O5
Excess SO₂ dissolves the Na₂SO₃ precipitate, forming sodium metabisulfite. Crystallization occurs upon cooling .
Conditions and Outcomes
Parameter | Value/Description | Source |
---|---|---|
Solvent | Aqueous solution | |
Temperature | Warm water (40–60°C) | |
Yield | High purity (>90%) | |
Crystallization | Cooling after dissolution |
This method ensures minimal impurities due to the stoichiometric control of SO₂ addition .
Direct Reaction of Sodium Sulfite with Sulfur Dioxide
Sodium sulfite (Na₂SO₃) can directly react with SO₂ to form sodium metabisulfite, bypassing the intermediate Na₂SO₃ precipitation .
Reaction:
Na2SO3+SO2→Na2S2O5
Advantages
Limitations
Alternative Preparation Methods
Utilization of Sodium Bicarbonate
Sodium bicarbonate (NaHCO₃) serves as a base in a modified protocol:
Step 1:
SO2+NaHCO3→NaHSO3+CO2+H2O
Sodium bisulfite (NaHSO₃) forms, releasing CO₂ gas .
Step 2:
2NaHSO3+SO2+2NaOH→Na2S2O5+Na2SO4+2H2O
Neutralization with NaOH converts NaHSO₃ to Na₂S₂O₅, yielding sodium sulfate (Na₂SO₄) as a byproduct .
Comparison with Primary Method
Factor | NaOH Method | NaHCO₃ Method |
---|---|---|
Base Cost | Moderate | Lower |
pH Control | Alkaline | Requires neutralization |
Byproducts | None | Na₂SO₄ |
This approach is cost-effective but introduces additional steps for byproduct management .
Industrial-Scale Processes
Industrial methods often optimize reaction conditions for scalability:
-
Crystallization from Purge Streams
Sodium sulfite (Na₂SO₃) purge streams from industrial processes are treated with SO₂ to generate Na₂S₂O₅ . -
Methanol-Based Solvent Systems
While primarily used for sodium dithionite synthesis, methanol solvents enhance reaction efficiency in some protocols .
Chemical Structure and Reactivity
Sodium metabisulfite consists of a metabisulfite ion (S₂O₅²⁻) with two sodium counterions. The structure features:
Reactivity
-
In Water :
Na2S2O5+H2O→2Na++2HSO3−
Hydrolysis regenerates bisulfite ions . -
Reductive Properties :
Acts as a mild reducing agent in organic synthesis, e.g., reducing aldehydes to alcohols .
Data Tables
Table 1: Summary of Preparation Methods
Method | Reagents | Key Steps | Yield/Purity |
---|---|---|---|
NaOH + SO₂ (Two-Step) | NaOH, SO₂ | Na₂SO₃ → Na₂S₂O₅ | >90% |
Na₂SO₃ + SO₂ | Na₂SO₃, SO₂ | Direct conversion | N/A |
NaHCO₃ + SO₂ + NaOH | NaHCO₃, SO₂, NaOH | NaHSO₃ → Na₂S₂O₅ | Moderate |
Table 2: Industrial Process Parameters
Properties
Molecular Formula |
Na2O5S2 |
---|---|
Molecular Weight |
190.11 g/mol |
IUPAC Name |
disodium;sulfinato sulfite |
InChI |
InChI=1S/2Na.H2O5S2/c;;1-6(2)5-7(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |
InChI Key |
LDTLADDKFLAYJA-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)OS(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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